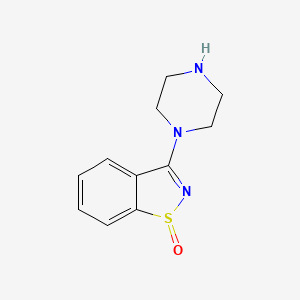
3-Methoxy-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS number 106877-41-2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Methoxy-4-(trifluoromethyl)phenol and its derivatives has been a topic of interest in recent years. For instance, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular formula of 3-Methoxy-4-(trifluoromethyl)phenol is C8H7F3O2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Natural Products
Phenol derivatives, such as 3-Methoxy-4-(trifluoromethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .
Production of Conducting Polymers
3-Methoxy-4-(trifluoromethyl)phenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry .
Use in Plastics, Adhesives, and Coatings Industries
This compound is used in various industries, including plastics, adhesives, and coatings . It improves these materials’ thermal stability and flame resistance .
Antioxidant Properties
3-Methoxy-4-(trifluoromethyl)phenol has potential antioxidant properties . This makes it useful in industries where oxidation is a concern .
Ultraviolet Absorbers
This compound can be used as an ultraviolet absorber . This property is beneficial in industries such as plastics and coatings, where UV resistance is important .
Flame Retardants
3-Methoxy-4-(trifluoromethyl)phenol can act as a flame retardant . This is particularly useful in industries such as textiles and electronics, where fire safety is a concern .
Potential Biological Activities
Research has shown that 3-Methoxy-4-(trifluoromethyl)phenol has potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for its use in pharmaceutical applications .
Synthesis of Diaryl Ether
4-(Trifluoromethyl)phenol, a compound similar to 3-Methoxy-4-(trifluoromethyl)phenol, has been used in the synthesis of diaryl ether . This suggests that 3-Methoxy-4-(trifluoromethyl)phenol could potentially be used in a similar manner .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Methoxy-4-(trifluoromethyl)phenol is a complex organic compound It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These groups can interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that this compound may also participate in such reactions
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied in the synthesis of various organic compounds. This suggests that 3-Methoxy-4-(trifluoromethyl)phenol may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19214 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in the synthesis of various organic compounds
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions
Eigenschaften
IUPAC Name |
3-methoxy-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNDFOHZRDLUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292849 |
Source


|
| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)phenol | |
CAS RN |
106877-41-2 |
Source


|
| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



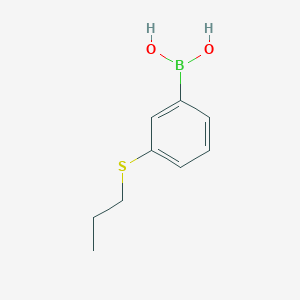

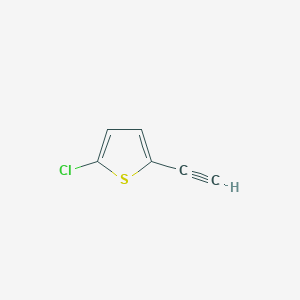
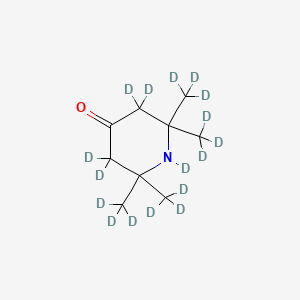

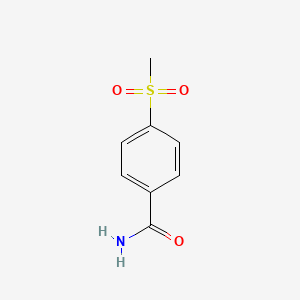
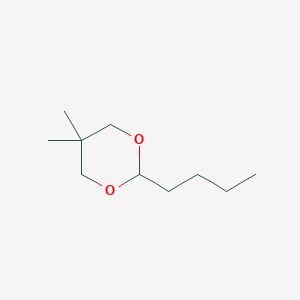
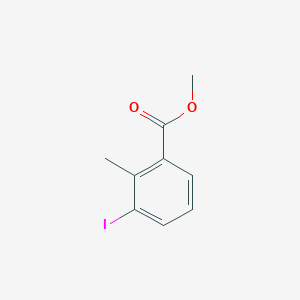


![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
